molecular formula C14H11NO3S B6377010 2-Cyano-4-(3-methylsulfonylphenyl)phenol CAS No. 1262001-08-0

2-Cyano-4-(3-methylsulfonylphenyl)phenol

Cat. No.: B6377010
CAS No.: 1262001-08-0
M. Wt: 273.31 g/mol
InChI Key: WHBDRKOOHYOGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C14H11NO3S and a molecular weight of 273.31 g/mol . This compound is characterized by the presence of a cyano group, a hydroxyl group, and a methylsulfonyl group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-methylsulfonylphenyl)phenol typically involves the following steps:

    Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This involves the reaction of the biphenyl intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction. This involves the reaction of the biphenyl intermediate with a sulfonating agent, such as methylsulfonyl chloride, in the presence of a base.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction. This involves the reaction of the biphenyl intermediate with a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-(3-methylsulfonylphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-methylsulfonylphenyl)phenol involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The methylsulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

2-Cyano-4-(3-methylsulfonylphenyl)phenol can be compared with other similar compounds, such as:

    2-Cyano-4-(4-methylsulfonylphenyl)phenol: Similar structure but with the methylsulfonyl group in a different position.

    2-Cyano-4-(3-methylsulfonylphenyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    2-Cyano-4-(3-methylsulfonylphenyl)benzoic acid: Similar structure but with a carboxyl group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBDRKOOHYOGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684943
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-08-0
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.